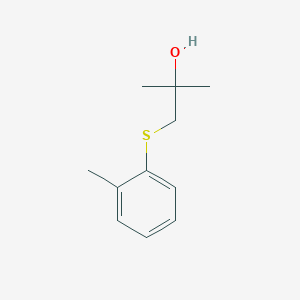

2-Methyl-1-(o-tolylthio)propan-2-ol

Description

2-Methyl-1-(o-tolylthio)propan-2-ol is a sulfur-containing tertiary alcohol characterized by a thioether linkage (C–S–C) and an ortho-methyl-substituted aryl group (o-tolyl). Its molecular formula is C₁₁H₁₆OS, with a molecular weight of 196.31 g/mol. The compound’s structure combines steric hindrance from the tert-alcohol group and electronic effects from the sulfur atom, making it distinct in reactivity and physical properties compared to oxygenated analogs or simpler thioethers.

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-methyl-1-(2-methylphenyl)sulfanylpropan-2-ol |

InChI |

InChI=1S/C11H16OS/c1-9-6-4-5-7-10(9)13-8-11(2,3)12/h4-7,12H,8H2,1-3H3 |

InChI Key |

QRDXDGQIIPFHHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(o-tolylthio)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-ol with o-tolylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(o-tolylthio)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alkane.

Scientific Research Applications

2-Methyl-1-(o-tolylthio)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic properties and applications in drug development.

Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-(o-tolylthio)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The o-tolylthio group may also contribute to the compound’s overall properties and behavior in chemical and biological systems.

Comparison with Similar Compounds

Substituent Effects

- Ortho-methyl vs. Unsubstituted Phenyl :

Compared to 2-Methyl-1-(phenylthio)propan-2-ol (C₁₀H₁₄OS, MW 182.28), the o-tolyl group introduces steric hindrance near the sulfur atom, which can slow nucleophilic substitution reactions or alter regioselectivity in catalytic processes . - Thioether vs. Alcohol :

Replacing the hydroxyl group in 2-methyl-1-(3-methylphenyl)propan-2-ol (C₁₁H₁₆O, MW 164.25) with a thioether reduces polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents .

Key Structural Differences

| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Methyl-1-(o-tolylthio)propan-2-ol | Thioether | C₁₁H₁₆OS | 196.31 |

| 2-Methyl-1-(phenylthio)propan-2-ol | Thioether | C₁₀H₁₄OS | 182.28 |

| 2-Methyl-1-(3-methylphenyl)propan-2-ol | Alcohol | C₁₁H₁₆O | 164.25 |

| tert-Butyl alcohol | Alcohol | C₄H₁₀O | 74.12 |

Physical and Spectroscopic Properties

Boiling Points and Solubility

- Thioethers vs. Alcohols :

Thioethers generally exhibit higher boiling points than ethers but lower than alcohols of comparable molecular weight. For example, tert-butyl alcohol (MW 74.12) boils at 82.5°C, while 2-Methyl-1-(3-methylphenyl)propan-2-ol (MW 164.25) likely exceeds 200°C due to increased size and hydrogen bonding . The target compound’s boiling point is expected to fall between these values, influenced by sulfur’s polarizability. - Solubility :

Thioethers are less soluble in water than alcohols but more soluble in organic solvents like dichloromethane or toluene .

NMR and Mass Spectrometry

- 1H NMR :

In 2-Methyl-1-(phenylthio)propan-2-ol, the tert-alcohol proton appears as a singlet near δ 1.4 ppm, while aromatic protons resonate between δ 7.2–7.5 ppm. The o-tolyl analog shows additional splitting due to ortho-methyl protons (δ ~2.3 ppm) . - 13C NMR :

The sulfur-bearing carbon in thioethers typically appears upfield (δ 35–45 ppm) compared to oxygenated analogs (δ 60–70 ppm) . - Mass Spectrometry :

HRMS data confirm molecular ions at m/z 196.31 for the target compound, with fragmentation patterns dominated by cleavage of the C–S bond .

Oxidation and Stability

- Thioethers like this compound are resistant to hydrolysis but undergo oxidation to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂), a property absent in alcohols .

- The tert-alcohol group enhances stability against elimination reactions compared to primary or secondary alcohols .

Pharmaceutical Relevance

- Thioether-containing compounds are valued in drug design for their metabolic stability and ability to modulate pharmacokinetics. For example, the o-tolylthio group may improve bioavailability compared to unsubstituted phenylthio analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.